molecular formula C15H14N4O3S B5741513 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide

2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B5741513
M. Wt: 330.4 g/mol
InChI Key: XPAONIKPJUGOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell death.
Biochemical and Physiological Effects:
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. Some of these effects include:
1. Anticancer Properties: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective Properties: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have neuroprotective properties and may help to prevent the death of neurons in the brain.
3. Anti-inflammatory Properties: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have anti-inflammatory properties and may be useful in treating conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its wide range of biochemical and physiological effects. It can be used in a variety of research areas, making it a versatile compound. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide. Some of these include:
1. Further studies on the mechanism of action to better understand how the compound works.
2. Studies on the potential use of the compound in treating other diseases such as diabetes and cardiovascular disease.
3. Studies on the potential use of the compound in combination with other drugs to enhance its effects.
4. Development of new synthesis methods to improve the yield and purity of the compound.

Synthesis Methods

The synthesis method for 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide involves several steps. The first step involves the reaction of 6-methyl-2-pyridinylamine with carbon disulfide to form the corresponding dithiocarbamate. This dithiocarbamate is then reacted with 3-nitrobenzoyl chloride to form the desired compound.

Scientific Research Applications

2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it useful in a variety of research areas. Some of the research areas where it has been used include:
1. Cancer Research: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have neuroprotective properties and may help to prevent the death of neurons in the brain.
3. Inflammation: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has also been studied for its potential use in treating inflammation. It has been found to have anti-inflammatory properties and may be useful in treating conditions such as arthritis.

properties

IUPAC Name

2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-5-3-8-13(16-9)17-15(23)18-14(20)11-6-4-7-12(10(11)2)19(21)22/h3-8H,1-2H3,(H2,16,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAONIKPJUGOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide

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